molecular formula C28H33NO8S3 B1445873 [1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate CAS No. 1523572-05-5

[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate

Cat. No.: B1445873
CAS No.: 1523572-05-5
M. Wt: 607.8 g/mol
InChI Key: WOWYUWRCXZYUAK-UHFFFAOYSA-N
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Description

This compound is a piperidine-based derivative featuring three 4-methylbenzenesulfonyl (tosyl) groups. Its structure includes a central piperidine ring substituted at the 1-position with a tosyl group, a 4-position with a hydroxymethyl group (further esterified with a tosyloxy group), and an additional tosyl group on the hydroxymethyl substituent.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonyl-4-[(4-methylphenyl)sulfonyloxymethyl]piperidin-4-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO8S3/c1-22-4-10-25(11-5-22)38(30,31)29-18-16-28(17-19-29,20-36-39(32,33)26-12-6-23(2)7-13-26)21-37-40(34,35)27-14-8-24(3)9-15-27/h4-15H,16-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWYUWRCXZYUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(COS(=O)(=O)C3=CC=C(C=C3)C)COS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate (CAS Number: 86811225) is a synthetic organic molecule characterized by its complex sulfonate structure and potential therapeutic applications. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The IUPAC name of the compound indicates a sophisticated structure involving piperidine and sulfonate groups. The molecular formula is C28H33NO8S3C_{28}H_{33}NO_{8}S_{3}, with a molecular weight of approximately 585.79 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Structural Formula

C28H33N O8S3\text{C}_{28}\text{H}_{33}\text{N O}_{8}\text{S}_{3}

Antibacterial Activity

Research has demonstrated that compounds derived from 4-methylbenzenesulfonyl chloride , including derivatives like the target compound, exhibit significant antibacterial properties. A study synthesized several Schiff base complexes from this precursor, which showed activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic processes .

Antifungal Activity

Similar studies indicate that the compound also possesses antifungal activity. The synthesized Schiff bases demonstrated effectiveness against fungal pathogens, suggesting that the sulfonate moiety plays a critical role in enhancing membrane permeability, leading to cell death in fungi .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It acts as a dual inhibitor of specific pathways involved in inflammatory responses, such as p38 MAPK and phosphodiesterase 4 (PDE-4). These pathways are crucial in the management of diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Study 1: Synthesis and Characterization

A recent study focused on synthesizing various sulfonamide derivatives from 4-methylbenzenesulfonyl chloride . The researchers utilized techniques such as thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) for characterization. The resultant compounds exhibited promising antibacterial and antifungal activities against clinical isolates .

Study 2: In Vivo Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects of related sulfonamide compounds in animal models. Results indicated significant reductions in inflammatory markers following treatment with these compounds, supporting their potential use as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism Reference
AntibacterialSignificantDisruption of cell wall integrity
AntifungalModerateIncreased membrane permeability
Anti-inflammatoryHighInhibition of p38 MAPK and PDE-4
AnalgesicNot extensively studiedPotential modulation of pain pathways

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral and Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antiviral and antimicrobial properties. The compound’s structure suggests potential efficacy against various pathogens by inhibiting specific enzymes or pathways critical for microbial survival. Studies have shown that similar compounds can act on viral proteases, making them candidates for further exploration in antiviral drug development .

2. Cancer Research
Sulfonamide compounds are also investigated for their role in cancer treatment. The ability to inhibit specific signaling pathways involved in tumor growth positions this compound as a potential therapeutic agent. Preliminary studies suggest that it may interfere with the proliferation of cancer cells, warranting further investigation into its mechanisms and efficacy in clinical settings .

3. Neurological Research
The piperidine moiety in the compound is of interest for neurological applications, particularly in the development of drugs targeting neurodegenerative diseases. Compounds with similar structures have been studied for their neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer's and Parkinson's disease .

Material Science Applications

1. Polymer Chemistry
The unique functional groups present in this compound make it suitable for use as a ligand in polymer chemistry. It can be utilized to synthesize new materials with tailored properties for applications in coatings, adhesives, and composites. Research into its polymerization behavior could lead to advancements in material design .

2. Sensor Technology
Due to its chemical stability and reactivity, this compound may find applications in sensor technology, particularly in the development of biosensors that detect specific biomolecules or environmental pollutants. Its ability to form complexes with metal ions could enhance sensitivity and selectivity in sensor applications .

Case Studies

Case Study 1: Antiviral Activity
A study conducted on related sulfonamide compounds demonstrated significant antiviral activity against HIV-1 protease, highlighting the potential of similar structures to inhibit viral replication effectively. This study underscores the importance of structural modifications to enhance activity against specific targets .

Case Study 2: Cancer Cell Proliferation Inhibition
In vitro experiments showed that sulfonamide derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. This finding suggests that [1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate may have similar properties worth exploring .

Comparison with Similar Compounds

1-Benzylpiperidin-4-yl-4-methylbenzenesulfonate

  • Structure : Contains a benzyl group at the piperidine nitrogen and a single tosyl group at the 4-position.
  • Key Differences : Lacks the additional tosyloxymethyl and tosyl substituents present in the target compound. The benzyl group introduces aromaticity and lipophilicity, whereas the target compound’s multiple tosyl groups enhance hydrophilicity .
  • Synthetic Route : Prepared via NaBH4 reduction of 1-benzylpiperidin-4-one, followed by tosylation with p-TsCl in DCM .

[(3R,4S)-4-(4-Fluorophenyl)-1-methyl-piperidin-3-yl]methyl 4-methylbenzenesulfonate

  • Structure : Features a fluorophenyl group at the 4-position and a methyl group on the piperidine nitrogen.
  • The stereochemistry (3R,4S) may also influence biological interactions .

1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol

  • Structure : Combines a chlorophenylsulfonyl group and a fluorophenylpiperazinylmethyl moiety.
  • Key Differences: The chlorine and fluorine substituents enhance electronegativity, while the piperazine ring adds basicity. This contrasts with the target’s non-halogenated, sulfonate-dominated structure .

4-Methoxy-N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}methyl)benzenesulfonamide

  • Structure : Contains methoxybenzenesulfonamide groups instead of methylbenzenesulfonate esters.
  • Key Differences : Methoxy groups are electron-donating, reducing electrophilicity compared to the target’s tosyl esters. The sulfonamide group may participate in hydrogen bonding, affecting solubility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Solubility Profile
Target Compound ~632 Three tosyl groups -0.5 (highly polar) Low in organic solvents, moderate in DMSO
1-Benzylpiperidin-4-yl-4-methylbenzenesulfonate ~375 Benzyl, tosyl 2.8 Soluble in DCM, moderate in MeOH
[(3R,4S)-4-(4-Fluorophenyl)...]methyl tosylate ~421 Fluorophenyl, tosyl 2.1 High in chloroform
4-Methoxy-N-({1-[(4-methoxyphenyl)... ~454 Methoxybenzenesulfonamide 1.5 High in DMSO, low in water

Preparation Methods

Tosylation of Hydroxyl Groups on Piperidine Derivatives

The primary method to introduce the 4-methylbenzenesulfonyl groups involves reacting hydroxyl functionalities with tosyl chloride (4-methylbenzene-1-sulfonyl chloride) under basic conditions. This reaction converts hydroxyl groups into tosylate esters, which are good leaving groups for further substitution.

  • Reaction Conditions: Typically, pyridine or triethylamine is used as a base in an aprotic solvent such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • Example: Conversion of 4-hydroxymethylpiperidine to 4-(tosyloxymethyl)piperidine.

Formation of Multi-Tosylated Piperidine Derivatives

The compound contains multiple tosylate groups, indicating that sequential tosylation is performed on different functional groups:

  • The 4-position of piperidine is functionalized with a methyl group bearing a tosylate ester.
  • The piperidine nitrogen is tosylated to form a sulfonamide.
  • Additional tosylate esters are introduced on hydroxymethyl substituents attached to the piperidine ring.

This multi-step tosylation often requires careful control of stoichiometry and reaction conditions to avoid overreaction or incomplete substitution.

Use of Protected Intermediates

In some cases, protecting groups such as tert-butyl carbamates (Boc) are used on the piperidine nitrogen to allow selective tosylation of hydroxyl groups without affecting the amine. After tosylation, the protecting group is removed, and the nitrogen is tosylated.

  • Example: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is prepared and subsequently deprotected for further tosylation steps.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent mixtures such as ethyl acetate/hexane or dichloromethane/methanol. Characterization includes:

  • NMR Spectroscopy: 1H NMR confirms the presence of tosyl methyl protons (~2.4 ppm singlet) and aromatic protons.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight.
  • Yield: Multi-step tosylation reactions typically yield the target compound in moderate to high yields (30-80%), depending on reaction optimization.

Data Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydroxyl tosylation Tosyl chloride, pyridine, DCM, 0°C to RT 70-85 Conversion of hydroxyl to tosylate ester
2 Nitrogen tosylation Tosyl chloride, base, aprotic solvent 60-75 Tosylation of piperidine nitrogen
3 Protection/Deprotection Boc protection (Boc2O), TFA deprotection 80-90 Protect amine to allow selective tosylation
4 Multi-tosylation on hydroxymethyl substituent Additional tosyl chloride, base, controlled stoichiometry 50-70 Installation of second tosylate ester
5 Purification Silica gel chromatography (ethyl acetate/hexane) - Isolation of pure compound

Representative Experimental Procedure (Literature-Inspired)

  • Synthesis of 4-(Tosyloxymethyl)piperidine:

    • To a stirred solution of 4-hydroxymethylpiperidine (1 eq) in dry dichloromethane at 0°C, pyridine (2 eq) is added.
    • Tosyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0°C for 1 hour, then at room temperature for 4 hours.
    • The reaction mixture is quenched with water, extracted with DCM, washed with dilute HCl and brine, dried over MgSO4, and concentrated.
    • The crude product is purified by column chromatography.
  • Tosylation of Piperidine Nitrogen:

    • The above intermediate is dissolved in dry pyridine, cooled to 0°C.
    • Tosyl chloride (1.2 eq) is added slowly.
    • The mixture is stirred overnight at room temperature.
    • Work-up and purification as above yield the N-tosylated product.
  • Installation of Additional Tosylate Esters:

    • Hydroxymethyl substituents on the piperidine ring are tosylated similarly using tosyl chloride and base.

Research Findings and Considerations

  • Reaction Selectivity: Protecting groups are crucial to achieve selective tosylation on nitrogen versus hydroxyl groups.
  • Solvent Choice: Aprotic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are preferred to avoid hydrolysis.
  • Temperature Control: Low temperatures prevent side reactions and decomposition of tosyl chloride.
  • Purification: Multi-tosylated compounds often require careful chromatographic purification due to close polarity of intermediates.
  • Yields: Optimized conditions yield the target compound in moderate to high yields, but over-tosylation or incomplete reactions can reduce yield.

Q & A

Q. How can reaction conditions be optimized for synthesizing tris-sulfonylated piperidine derivatives like this compound?

Methodological Answer: Optimization involves stepwise sulfonylation and protecting group strategies. For example, sodium carbonate (5% aqueous) is used to maintain pH 9 during sulfonyl chloride coupling to piperidine intermediates, ensuring controlled reactivity and minimizing hydrolysis . Solvent selection (e.g., methanol or dichloromethane) affects reaction rates and yields. Multi-step protocols, such as those for analogous sulfonylated piperidines, recommend refluxing in ethanol or methanol for 3–6 hours to drive reactions to completion . Kinetic monitoring via TLC or HPLC is critical to identify optimal quenching times.

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR: 1H/13C NMR identifies sulfonyl group environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidine CH2 at δ 3.0–4.0 ppm) and confirms substitution patterns .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected ~700–750 Da for tris-sulfonylated derivatives) and detects fragmentation patterns specific to sulfonate esters .
  • X-ray Crystallography: Single-crystal analysis, as reported for structurally related [(3R,4S)-piperidin-3-yl]methyl sulfonates, resolves stereochemistry and bond angles .

Q. What purification strategies are effective for sulfonamide/sulfonate-rich compounds?

Methodological Answer:

  • Recrystallization: Use methanol/water or ethyl acetate/hexane mixtures to isolate crystalline products .
  • Column Chromatography: Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) separates sulfonate byproducts. For polar impurities, reverse-phase C18 columns with acetonitrile/water are preferred .
  • HPLC: Preparative HPLC (C18, 0.1% TFA in mobile phase) resolves diastereomers or regioisomers common in multi-sulfonylated systems .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization?

Methodological Answer:

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, sulfonate oxygens may act as weak nucleophiles in alkylation reactions .
  • MD Simulations: Solvent effects on sulfonate group solvation can be modeled to optimize reaction media (e.g., DMF vs. THF) .
  • Docking Studies: If targeting biological activity, dock the compound into enzyme active sites (e.g., proteases with sulfonate-binding pockets) to guide derivatization .

Q. How to address contradictions between analytical data (e.g., NMR vs. mass spec)?

Methodological Answer:

  • Artifact Identification: Check for residual solvents (e.g., DMF adducts in MS) or degradation during analysis. For hygroscopic sulfonates, rapid NMR acquisition under dry N2 prevents water absorption .
  • 2D NMR: Use HSQC/HMBC to resolve overlapping signals in crowded aromatic regions .
  • Cross-Validation: Compare with literature data for analogous compounds, such as 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl chemical shifts are well-documented .

Q. What strategies mitigate steric hindrance during multi-step sulfonylation?

Methodological Answer:

  • Stepwise Protection: Temporarily protect hydroxyl or amine groups (e.g., tert-butyl esters) before introducing bulky sulfonate groups .
  • Microwave-Assisted Synthesis: Enhance reaction rates and reduce side products by applying controlled heating (e.g., 100°C, 30 min) for sterically challenged couplings .
  • Catalytic Bases: Use DMAP or Et3N to activate sulfonyl chlorides without excessive base-induced decomposition .

Q. How to evaluate the compound’s stability under biological assay conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Sulfonate esters are prone to hydrolysis above pH 7 .
  • Serum Stability: Add compound to fetal bovine serum (10% v/v) and analyze aliquots at 0, 6, 12, and 24 hours using LC-MS to detect protein binding or esterase-mediated cleavage .
  • Light/Temperature Sensitivity: Store samples under UV light (λ = 254 nm) or at 40°C for accelerated stability testing .

Critical Analysis of Contradictory Evidence

  • Synthesis Routes: reports Na2CO3 as optimal for sulfonylation, while uses LiH/DMF for alkylation. These are complementary steps; Na2CO3 avoids side reactions in aqueous media, whereas LiH enhances nucleophilicity in anhydrous conditions.
  • Biological Activity: suggests antimicrobial potential for sulfonyl derivatives, but notes instability in serum. Researchers must balance functional group stability (e.g., replacing esters with amides) to retain activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[1-(4-Methylbenzenesulfonyl)-4-{[(4-methylbenzenesulfonyl)oxy]methyl}piperidin-4-yl]methyl 4-methylbenzene-1-sulfonate

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